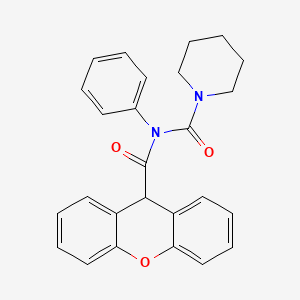
N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide is a complex organic compound that features a xanthene core, a piperidine ring, and a phenyl group
Mechanism of Action
Target of Action
Xanthone derivatives, which share a similar core structure, have been found to modulate nrf2 (nuclear factor erythroid-derived 2-like 2) in inflamed human macrophages . Nrf2 is a transcription factor that plays a crucial role in cellular response to oxidative stress .
Mode of Action
It is suggested that xanthone derivatives enhance the translocation of nrf2, which is a sign of intracellular cell response towards oxidative stress and inflammation .
Biochemical Pathways
The activation of Nrf2 leads to the transcription of antioxidant response elements (ARE) genes, which encode for proteins that protect against oxidative damage triggered by injury and inflammation .
Pharmacokinetics
The physicochemical properties of the compound can be estimated using reliable qspr and ann .
Result of Action
The activation of Nrf2 and the subsequent transcription of ARE genes result in the counteraction of cytotoxicity and oxidative stress, thereby exhibiting anti-inflammatory and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of salicylic acid derivatives with phthalic anhydride under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and an appropriate leaving group on the xanthene derivative.
Coupling with the Phenyl Group: The final step involves coupling the phenyl group to the xanthene-piperidine intermediate, typically through amide bond formation using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution: The phenyl and piperidine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Carbodiimides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield xanthone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to the xanthene core, which can exhibit strong fluorescence. This property makes it useful in imaging and diagnostic applications.
Medicine
Medically, the compound is studied for its potential therapeutic effects. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-(9H-xanthene-9-carbonyl)piperazine: Similar structure but with a piperazine ring instead of piperidine.
N-phenyl-N-(9H-xanthene-9-carbonyl)morpholine: Contains a morpholine ring, offering different reactivity and biological activity.
Uniqueness
N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide is unique due to the combination of its xanthene core, piperidine ring, and phenyl group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c29-25(24-20-13-5-7-15-22(20)31-23-16-8-6-14-21(23)24)28(19-11-3-1-4-12-19)26(30)27-17-9-2-10-18-27/h1,3-8,11-16,24H,2,9-10,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZXGZNKJCLWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Bromopyridin-3-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2742512.png)
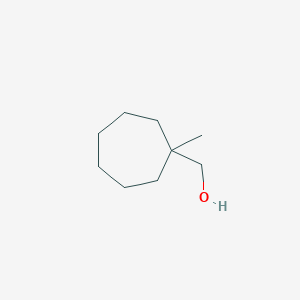
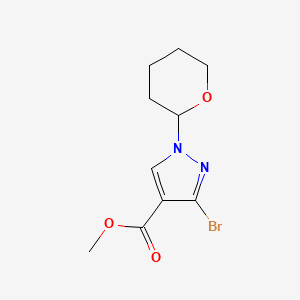
![N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)
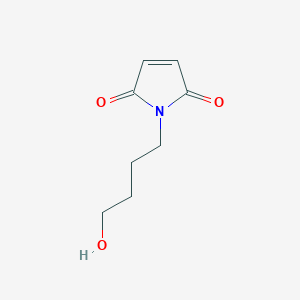
![[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2742520.png)
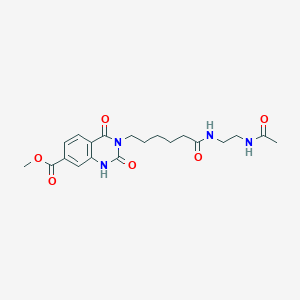
![2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2742523.png)
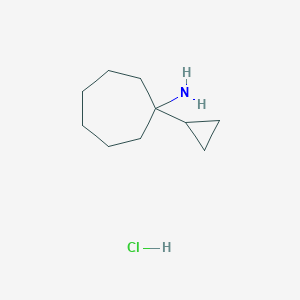
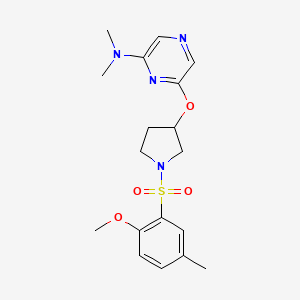
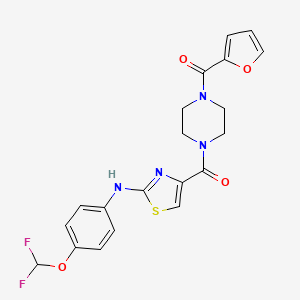
![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)
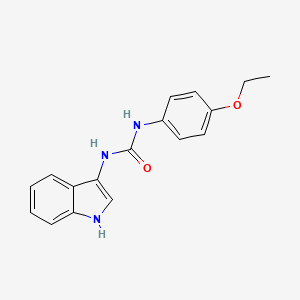
![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)
